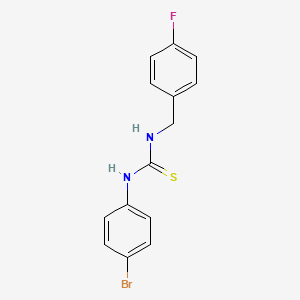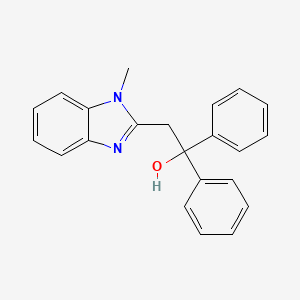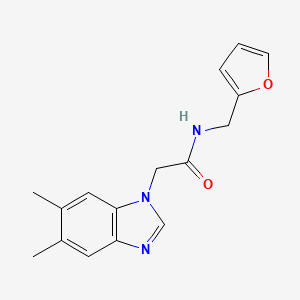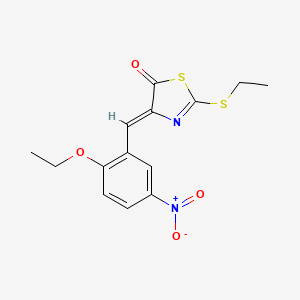
N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiourea family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division. It forms the microtubules that are responsible for the separation of chromosomes during cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. This inhibition leads to cell cycle arrest and eventually cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines. This compound has also been shown to inhibit the growth of bacteria and fungi. However, further studies are required to determine the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell death. However, one of the limitations of using this compound is its toxicity. It is important to handle this compound with care and take appropriate safety measures.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea. One direction is to study the structure-activity relationship of this compound to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in vivo. Additionally, this compound can be studied for its potential applications in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. This compound exhibits potent anti-cancer activity and inhibits the growth of bacteria and fungi. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and eventually cell death. Although this compound has several advantages for lab experiments, it is important to handle it with care due to its toxicity. There are several future directions for the study of this compound, including the identification of more potent analogs and the study of its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea involves the reaction between 4-bromobenzylamine and 4-fluorobenzyl isothiocyanate. The reaction is carried out in anhydrous ethanol under reflux conditions. The resulting product is then purified using recrystallization. The yield of the synthesis is reported to be around 70%.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-(4-fluorobenzyl)thiourea has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and eventually cell death.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2S/c15-11-3-7-13(8-4-11)18-14(19)17-9-10-1-5-12(16)6-2-10/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBORCKNPOCEOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5732578.png)

![2-({[(3-nitrophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5732598.png)



![5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5732622.png)
![2-(3-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5732627.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)

![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)

![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)